Differential Basicity: 4-Isopropylpyridine Exhibits a Lower pKa Than 4-Propylpyridine and 4-tert-Butylpyridine
The conjugate acid pKa of 4-isopropylpyridine is 6.02 at 25°C . This is lower than the pKa values of its closest structural analogs: 4-propylpyridine (pKa 6.05 ; predicted 6.04 [1]) and 4-tert-butylpyridine (pKa 5.99 [2]). While the differences are modest (~0.03–0.04 units), the rank order of basicity (tert-butyl < isopropyl < propyl) is consistent with the steric and inductive effects of the alkyl substituent. This pKa placement has practical implications: 4-isopropylpyridine is slightly less basic than 4-propylpyridine, which can influence protonation state and partitioning behavior in aqueous-organic biphasic systems or in HPLC method development where even sub-0.1 pKa shifts alter retention and selectivity .
| Evidence Dimension | Conjugate acid pKa (aqueous, 25°C) |
|---|---|
| Target Compound Data | pKa = 6.02 (conjugate acid, +1) |
| Comparator Or Baseline | 4-Propylpyridine: pKa = 6.05 (measured ) / 6.04±0.10 (predicted [1]); 4-tert-Butylpyridine: pKa = 5.99 [2]; 4-Ethylpyridine: pKa = 5.87 |
| Quantified Difference | 4-Isopropylpyridine is ~0.03 pKa units less basic than 4-propylpyridine and ~0.03 units more basic than 4-tert-butylpyridine. |
| Conditions | Conjugate acid pKa (+1) measured at 25°C in aqueous solution (ChemicalBook / Parchem / ChemSpider datasets). |
Why This Matters
Even a 0.03–0.05 pKa shift can alter protonation equilibrium in biological assay media or during acid/base extraction workup, directly impacting recovery and purity profiles.
- [1] ChemicalBook. 4-Propylpyridine: pKa 6.04±0.10 (Predicted). https://www.chemicalbook.in View Source
- [2] ChemicalBook. 4-tert-Butylpyridine: pKa pK1:5.99(+1) (25°C). https://www.chemicalbook.cn View Source
